molecular formula C20H24N2O3S B6759644 N-(2-spiro[1,2-dihydroindene-3,2'-morpholine]-4'-ylethyl)benzenesulfonamide

N-(2-spiro[1,2-dihydroindene-3,2'-morpholine]-4'-ylethyl)benzenesulfonamide

Cat. No.: B6759644
M. Wt: 372.5 g/mol
InChI Key: CGBGDDTWNANHKH-UHFFFAOYSA-N
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Description

N-(2-spiro[1,2-dihydroindene-3,2’-morpholine]-4’-ylethyl)benzenesulfonamide is a complex organic compound characterized by its spirocyclic structure. This compound features a unique arrangement where a morpholine ring is fused to an indene moiety, creating a spiro linkage. The benzenesulfonamide group further enhances its chemical properties, making it a subject of interest in various scientific fields.

Properties

IUPAC Name

N-(2-spiro[1,2-dihydroindene-3,2'-morpholine]-4'-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c23-26(24,18-7-2-1-3-8-18)21-12-13-22-14-15-25-20(16-22)11-10-17-6-4-5-9-19(17)20/h1-9,21H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBGDDTWNANHKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(CCO2)CCNS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-spiro[1,2-dihydroindene-3,2’-morpholine]-4’-ylethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor to form the spirocyclic structure, followed by the introduction of the benzenesulfonamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product efficiently. The choice of reagents and conditions is crucial to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-spiro[1,2-dihydroindene-3,2’-morpholine]-4’-ylethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to various functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-(2-spiro[1,2-dihydroindene-3,2’-morpholine]-4’-ylethyl)benzenesulfonamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a pharmacophore in drug development, targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-spiro[1,2-dihydroindene-3,2’-morpholine]-4’-ylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The benzenesulfonamide group can form hydrogen bonds and other interactions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Spirooxindoles: These compounds share the spirocyclic structure and are known for their biological activities.

    Spiropyrans: Known for their photochromic properties, spiropyrans are used in smart materials and sensors.

    Spiroindolines: These compounds are studied for their potential in medicinal chemistry and drug development.

Uniqueness

N-(2-spiro[1,2-dihydroindene-3,2’-morpholine]-4’-ylethyl)benzenesulfonamide is unique due to its specific combination of a spirocyclic structure with a benzenesulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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